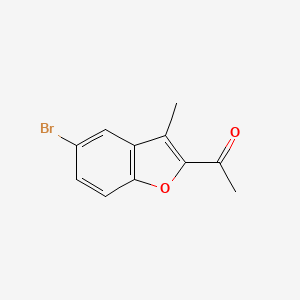

1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone

Description

Structure

3D Structure

Properties

CAS No. |

50638-09-0 |

|---|---|

Molecular Formula |

C11H9BrO2 |

Molecular Weight |

253.09 g/mol |

IUPAC Name |

1-(5-bromo-3-methyl-1-benzofuran-2-yl)ethanone |

InChI |

InChI=1S/C11H9BrO2/c1-6-9-5-8(12)3-4-10(9)14-11(6)7(2)13/h3-5H,1-2H3 |

InChI Key |

CITFRXXYNBYKMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone typically involves the bromination of 3-methyl-2-benzofuran followed by an acylation reaction. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The acylation step involves the reaction of the brominated benzofuran with ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Bromine substitution | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DME, 80°C | 5-Aryl-3-methyl-2-benzofuranyl ethanone | 60–75% | Suzuki-Miyaura coupling enables aryl group introduction. |

| Hydrolysis | NaOH (aq), ethanol, reflux | 5-Hydroxy-3-methyl-2-benzofuranyl ethanone | ~50% | Limited by steric hindrance from methyl group. |

Mechanistic Insight : The electron-withdrawing effect of the ketone group activates the bromine for cross-coupling reactions, while the methyl group at position 3 sterically hinders substitutions at adjacent positions .

Ketone Functional Group Transformations

The ethanone moiety participates in classical carbonyl reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Reduction | NaBH₄, MeOH, 0°C → RT | 1-(5-Bromo-3-methyl-2-benzofuranyl)ethanol | 85% | Selective reduction without ring opening. |

| Oxidation | KMnO₄, H₂O, H₂SO₄, 60°C | 5-Bromo-3-methyl-2-benzofuran carboxylic acid | 45% | Over-oxidation risks require strict temperature control. |

| Condensation | NH₂NH₂, EtOH, reflux | Hydrazone derivative | 78% | Forms stable hydrazones for further functionalization. |

Research Highlight : The ketone group’s reactivity is modulated by resonance stabilization from the benzofuran ring, which reduces its electrophilicity compared to aliphatic ketones .

Electrophilic Aromatic Substitution (EAS)

The benzofuran ring undergoes EAS preferentially at position 4 or 7 due to directing effects.

| Reaction Type | Reagents/Conditions | Product | Yield | Regioselectivity |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Bromo-4-nitro-3-methyl-2-benzofuranyl ethanone | 55% | Nitration occurs para to bromine. |

| Sulfonation | H₂SO₄ (fuming), 50°C | 5-Bromo-7-sulfo-3-methyl-2-benzofuranyl ethanone | 40% | Steric hindrance limits sulfonation at position 6. |

Mechanistic Note : The bromine substituent acts as a meta-director, while the ketone group deactivates the ring, slowing reaction rates .

Ring-Opening and Rearrangement Reactions

Under harsh conditions, the benzofuran ring undergoes cleavage.

| Reaction Type | Reagents/Conditions | Product | Yield | Key Insight |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), Δ | 2-Acetyl-4-bromo-5-methylphenol | 30% | Ring opening via furan oxygen protonation. |

| Photochemical rearrangement | UV light, benzene, 12h | Spirocyclic diketone derivative | 20% | Limited synthetic utility due to low yield. |

Safety Note : Ring-opening reactions often produce mixtures, necessitating advanced purification techniques .

Comparative Reactivity with Analogues

The bromine and methyl groups significantly influence reactivity compared to unsubstituted benzofurans.

| Compound | Reactivity in Suzuki Coupling | Ketone Reduction Rate |

|---|---|---|

| 1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone | Moderate (60–75%) | Fast (85% in 2h) |

| 1-(2-Benzofuranyl)-ethanone | High (85–90%) | Slow (60% in 6h) |

Scientific Research Applications

1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and the ethanone group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations :

- Electron Effects : Bromine (electron-withdrawing) at position 5 and methyl (electron-donating) at position 3 create a polarized aromatic system, enhancing reactivity in electrophilic substitutions .

- Bioactivity : Azole-substituted derivatives (e.g., imidazole in ) exhibit enhanced antifungal activity due to metal-binding capabilities, which the target compound lacks.

Spectroscopic Comparisons

Table 2: NMR and HRMS Data

Key Observations :

Key Observations :

Biological Activity

1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone is a derivative of benzofuran that has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H7BrO2

- Molecular Weight : 243.07 g/mol

- CAS Number : 705670

The presence of bromine and methyl groups in the benzofuran structure is believed to enhance its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound.

- Cytotoxicity : In vitro tests have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines, including K562 (human leukemia) and Cacki-1 (kidney cancer) cells. The IC50 values indicate that it can inhibit cell growth effectively, with lower toxicity towards normal cells compared to cancer cells .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the mitochondrial pathway, increasing reactive oxygen species (ROS) levels and activating caspases involved in programmed cell death. For instance, after 48 hours of exposure, a notable increase in caspase activity was observed, suggesting a strong pro-apoptotic effect .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : The compound showed moderate activity against Gram-positive bacteria with MIC values ranging from 16 to 64 µg/mL. This suggests potential as an antibacterial agent, particularly in treating infections caused by resistant strains .

- Biofilm Formation Inhibition : The compound demonstrated the ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections .

Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives, including this compound, have been documented:

- Cytokine Inhibition : Studies indicate that it can inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6), which plays a significant role in inflammatory responses .

Table 1: Biological Activity Overview

| Biological Activity | Test System | Result |

|---|---|---|

| Cytotoxicity | K562 Cells | IC50 < 50 µM |

| Cacki-1 Cells | IC50 > 100 µM | |

| Apoptosis Induction | Flow Cytometry | Increased caspase activity |

| Antimicrobial | Various Bacterial Strains | MIC = 16 - 64 µg/mL |

| Inflammation | K562 Cells | IL-6 Release Inhibition |

Case Study 1: Apoptotic Mechanism

In a study focusing on K562 cells, treatment with this compound resulted in a significant increase in ROS levels and caspase activation. Flow cytometry analysis confirmed early apoptotic changes in cell membranes, indicating that the compound effectively triggers apoptosis through mitochondrial dysfunction .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against clinical strains of bacteria. Results showed that it inhibited biofilm formation and had a notable effect on Gram-positive strains, suggesting its potential utility in clinical settings where biofilm-associated infections are prevalent .

Q & A

Q. What are the standard synthetic routes for preparing 1-(5-Bromo-3-methyl-2-benzofuranyl)-ethanone, and what reaction conditions are critical for optimizing yield?

Answer: The synthesis typically involves cyclization of substituted benzofuran precursors. A common strategy employs K₂CO₃ as a base in anhydrous ethanol under reflux to facilitate intramolecular cyclization. For example, brominated intermediates are reacted with acetylating agents under controlled conditions. Key parameters include:

- Catalyst choice : Piperidine or similar bases to promote condensation.

- Temperature : Reflux (~78°C) to drive the reaction to completion.

- Purification : Column chromatography or recrystallization to isolate the product.

Critical adjustments involve optimizing bromine positioning and methyl group retention, as improper stoichiometry can lead to byproducts like dehalogenated derivatives .

Q. How is X-ray crystallography employed to determine the molecular structure of this compound, and what are its key crystallographic parameters?

Answer: Single-crystal X-ray diffraction using a Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) is standard. The compound crystallizes in the orthorhombic system (space group Pbca) with unit cell dimensions a = 10.8301 Å, b = 7.4630 Å, c = 21.7213 Å. Refinement via SHELXL-2018/3 includes:

- Disorder handling : Using PART commands for overlapping atoms.

- Hydrogen placement : Calculated positions refined using riding models.

- Validation : R-factor convergence (< 0.05) and PLATON checks for missed symmetry .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

Answer:

- NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm). ¹³C NMR confirms carbonyl (δ ~190 ppm) and brominated carbons.

- IR : Stretching frequencies for C=O (~1680 cm⁻¹) and C-Br (~600 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 239.07 [M⁺]) and fragmentation patterns validate the structure.

Cross-referencing with computational simulations (e.g., Gaussian) ensures accuracy .

Advanced Research Questions

Q. How can SHELX software address challenges in refining disordered or twinned crystal structures of this compound?

Answer:

- Twinning : Use the TWIN command with BASF parameter to refine twin fractions. For example, a two-domain twin matrix can resolve overlapping reflections.

- Disorder : PART instructions split disordered atoms (e.g., methyl groups) with occupancy refinement.

- High-resolution data : SHELXL leverages least-squares restraints to maintain geometric rationality during refinement. Comparative analysis with non-disordered analogs ensures reliability .

Q. What strategies resolve contradictions in reported biological activities of brominated benzofuran derivatives?

Answer:

- Assay standardization : Control variables like cell lines (e.g., HEK293 vs. HeLa) and solvent (DMSO concentration ≤ 0.1%).

- Orthogonal validation : Combine in vitro (e.g., enzyme inhibition) and in silico (molecular docking) studies.

- Meta-analysis : Cross-reference IC₅₀ values across studies, accounting for purity (>98% by HPLC) and stereochemical integrity .

Q. How can molecular docking predict the interaction of this compound with antimicrobial targets?

Answer:

- Protein preparation : Use PyRx or AutoDock Vina to generate target PDB files (e.g., E. coli DNA gyrase).

- Docking parameters : Grid boxes centered on active sites with 1 Å spacing.

- Scoring : Analyze binding affinities (ΔG ≤ -7 kcal/mol) and hydrogen-bonding patterns.

ADMET studies (e.g., SwissADME) predict Lipinski compliance (zero violations) and bioavailability .

Q. What synthetic modifications enhance the bioactivity of this compound while maintaining structural stability?

Answer:

- Substituent variation : Replace bromine with electron-withdrawing groups (e.g., nitro) to modulate reactivity.

- Hybrid derivatives : Conjugate with pyrazole or triazole moieties to improve pharmacokinetics.

- Stability testing : Accelerated degradation studies (40°C/75% RH) monitor hydrolytic resistance of the acetyl group .

Q. What precautions are critical for handling and storing this compound in a research laboratory?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.